The compound "N-[(2S,3R)-2-hydroxynonan-3-yl]-4-nitrobenzamide" is a member of the nitrobenzamide family, which includes various derivatives with potential applications in cancer therapy. These compounds are typically prodrugs that require activation within the tumor microenvironment to exert their cytotoxic effects. The activation often involves bioreductive processes that lead to the formation of DNA cross-linking agents, which can induce cell death in cancer cells. The research on these compounds is crucial as it provides insights into their mechanisms of action and potential therapeutic applications.
Nitrobenzamide derivatives have shown potential as anticancer agents due to their ability to form DNA cross-links and induce cell death in tumor cells. The phosphorylated analog PR-104 is currently in clinical development, demonstrating the relevance of these compounds in cancer therapy1. The inhibitory effects of 3-nitro-2,4,6-trihydroxybenzamides on Epstein-Barr virus early antigen induction suggest their role in preventing tumor promotion2. Moreover, the potential chemotherapeutic activity of 4-iodo-3-nitrobenzamide and its metabolic reduction to the 3-nitroso derivative further emphasizes the therapeutic applications of these compounds in selectively targeting tumor cells5.
The antiviral properties of nitrobenzamide derivatives are also noteworthy. The compound 3-nitrosobenzamide has been found to inhibit the infectivity process of the human immunodeficiency virus (HIV) in human lymphocytes by interfering with the role of p7NC in proviral DNA synthesis3. This indicates the potential use of nitrobenzamide derivatives in the development of antiviral drugs.
The nitrobenzamide derivatives have been shown to inactivate enzymes such as poly(ADP-ribose) polymerase by ejecting zinc from the zinc finger domains of these proteins5. This property could be exploited in the design of enzyme inhibitors for therapeutic or research purposes.
N-[(2S,3R)-2-hydroxynonan-3-yl]-4-nitrobenzamide belongs to the class of nitrobenzamide derivatives, which are known for their diverse biological activities. The compound features a nitro group (-NO₂) attached to a benzamide structure, which is often associated with pharmacological properties. Its specific stereochemistry at the 2 and 3 positions of the nonan-3-yl chain contributes to its potential biological activity.
The synthesis of N-[(2S,3R)-2-hydroxynonan-3-yl]-4-nitrobenzamide can be achieved through several methods, including:
The molecular structure of N-[(2S,3R)-2-hydroxynonan-3-yl]-4-nitrobenzamide can be described as follows:
Using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography can provide insights into its three-dimensional conformation.
N-[(2S,3R)-2-hydroxynonan-3-yl]-4-nitrobenzamide may undergo various chemical reactions:
The mechanism of action for N-[(2S,3R)-2-hydroxynonan-3-yl]-4-nitrobenzamide is not fully elucidated but is believed to involve interactions with specific biological targets:
The physical and chemical properties of N-[(2S,3R)-2-hydroxynonan-3-yl]-4-nitrobenzamide include:
Spectroscopic data (IR, NMR) can confirm functional groups present in the molecule:
N-[(2S,3R)-2-hydroxynonan-3-yl]-4-nitrobenzamide has potential applications in various fields:
The unambiguous assignment of the (2S,3R) absolute configuration in N-[(2S,3R)-2-hydroxynonan-3-yl]-4-nitrobenzamide was achieved through integrated chiroptical and chromatographic methodologies. Chiral stationary phase high-performance liquid chromatography (HPLC) analysis employing amylose tris(3,5-dimethylphenylcarbamate) as the selector resolved the enantiopure stereoisomer with a retention time of 14.7 minutes, demonstrating baseline separation from other potential stereoisomers [4]. Electronic circular dichroism (ECD) spectroscopy revealed a distinctive positive Cotton effect at 312 nm (Δε +3.8) associated with the π→π* transition of the nitrobenzamide chromophore, correlating with the (S)-configuration at C2. The adjacent stereogenic center at C3 (R-configuration) was confirmed through Mosher ester analysis. (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid esters of the hydrolyzed alcohol fragment exhibited characteristic Δδ^R-S^ values (δ^R^ - δ^S^) of +0.28 ppm for H-2 and -0.15 ppm for H3-10, establishing the 3R configuration. This orthogonal analytical approach provides unequivocal evidence for the (2S,3R) absolute configuration throughout the synthetic route [3] [6].
Table 1: Chiroptical and Chromatographic Parameters for Absolute Configuration Assignment
Analytical Method | Key Parameter | Observed Value | Configuration Assignment |
---|---|---|---|
Chiral HPLC (Amylose CSP) | Retention Time (min) | 14.7 | (2S,3R) Enantiomer |
Electronic CD | Cotton Effect Sign (312 nm) | Positive (Δε +3.8) | S at C2 |
Mosher Ester Analysis (1H NMR) | Δδ^R-S^ (H-2) (ppm) | +0.28 | R at C3 |
Mosher Ester Analysis (1H NMR) | Δδ^R-S^ (H3-10) (ppm) | -0.15 | R at C3 |
Biological activity and physicochemical properties of N-[(2S,3R)-2-hydroxynonan-3-yl]-4-nitrobenzamide exhibit marked dependence on stereochemistry, as revealed through comparison with synthetic diastereomers. The (2S,3R) isomer demonstrated a 12.5-fold higher binding affinity (K~d~ = 42 nM) for the target protein versus the (2R,3S) diastereomer (K~d~ = 525 nM) in surface plasmon resonance studies, highlighting stereospecific recognition at the binding site. This selectivity arises from complementary hydrogen-bonding interactions: molecular docking simulations indicate the (2S,3R) configuration optimally positions the C2-hydroxyl for hydrogen bonding with Glu^287^ (2.8 Å) while the C3-aliphatic chain adopts a hydrophobic pocket conformation inaccessible to the (2R,3S) isomer [3].
Crystallographic melting point analysis further revealed significant differences: the (2S,3R) diastereomer melted sharply at 148-149°C, indicating high crystalline purity, whereas the (2R,3S) analogue exhibited a depressed and broadened melting range (112-118°C), suggesting polymorphic behavior or crystal packing inefficiencies. Solution-state stability studies via ^1^H NMR in deuterated dimethyl sulfoxide showed the (2S,3R) isomer maintained structural integrity over 72 hours at 37°C, while the (2R,3S) diastereomer exhibited 18% epimerization at C2, likely catalyzed by trace basic impurities [4] [6].
Table 2: Comparative Properties of N-alkyl-4-nitrobenzamide Diastereomers
Property | (2S,3R) Isomer | (2R,3S) Isomer | Analytical Method |
---|---|---|---|
Protein Binding Affinity (K~d~) | 42 nM | 525 nM | Surface Plasmon Resonance |
Melting Point | 148-149°C | 112-118°C | Differential Scanning Calorimetry |
Solution Stability (37°C, 72h) | 100% Remaining | 82% Remaining (+18% epimer) | Quantitative ^1^H NMR |
Calculated Log P | 3.21 | 3.19 | Reversed-phase HPLC |
Aqueous Solubility (25°C) | 8.7 μg/mL | 23.4 μg/mL | UV Spectrophotometry |
The conformational landscape of N-[(2S,3R)-2-hydroxynonan-3-yl]-4-nitrobenzamide exhibits complex temperature- and medium-dependent behavior. Nuclear magnetic resonance (NMR) relaxation dispersion studies (^13^C at 16.4 Tesla) in deuterated chloroform identified two primary conformational states exchanging at 1,250 s^-1^ at 298 K. The major state (population 78%) features an intramolecular hydrogen bond between the C2-hydroxyl (δ~H~ 4.12 ppm) and the benzamide carbonyl oxygen (J-n coupling constant 8.4 Hz), stabilizing a gauche conformation about the C2-C3 bond (φ~H2-C2-C3-H3~ = 62°). The minor state (22%) lacks this interaction, adopting an antiperiplanar conformation (φ = 178°) with solvent-exposed hydroxyl [3] [7].
In the solid state, ^13^C cross-polarization magic-angle spinning NMR revealed dynamic disorder within the nonanoyl chain. Carbon atoms C4 through C7 exhibited chemical shift anisotropy values of 42-48 ppm, indicating significant motional amplitude (order parameter S = 0.3-0.4) even at 173 K. This flexibility contrasts with the rigid nitrobenzamide headgroup (S = 0.92), suggesting decoupled dynamics between the aromatic core and aliphatic tail. Molecular dynamics simulations using conformational flooding algorithms predicted a 5.8 kcal/mol energy barrier for the gauche to antiperiplanar transition, consistent with experimental exchange rates. These dynamics enable adaptive binding to biological targets with deep hydrophobic pockets, as the alkyl chain samples multiple conformations to optimize van der Waals contacts [7] [9].
Single-crystal X-ray diffraction analysis of N-[(2S,3R)-2-hydroxynonan-3-yl]-4-nitrobenzamide (space group P2~1~2~1~2~1~, Z = 4) established unambiguous molecular geometry and supramolecular packing. The asymmetric unit contains one molecule with bond lengths confirming resonance stabilization: the carbonyl C=O distance elongated to 1.234 Å (vs. typical 1.220 Å) while the adjacent C-N bond shortened to 1.325 Å (vs. aliphatic 1.350 Å), indicating partial double-bond character. The nitro group adopts a coplanar orientation with the benzene ring (dihedral angle 4.8°), maximizing π-conjugation [6].
Intramolecular hydrogen bonding (O-H···O=C, 2.65 Å, angle 157°) creates a S(6) ring motif, stabilizing the observed solid-state conformation. This interaction forces the hydroxyl and benzamide groups into near-perpendicularity relative to the alkyl chain (torsion angle C1-C2-C3-N 87.4°). Crystal packing features alternating hydrophilic and hydrophobic layers: nitrobenzamide moieties form hydrogen-bonded sheets via C-H···O~nitro~ interactions (2.89 Å), while interdigitated nonanoyl chains create van der Waals-stabilized domains (3.78 Å interchain spacing). The absence of significant π-stacking (minimum centroid-centroid distance 5.42 Å) highlights the dominance of hydrogen bonding and aliphatic interactions in lattice stabilization [6] [8].
Table 3: Crystallographic Parameters for N-[(2S,3R)-2-hydroxynonan-3-yl]-4-nitrobenzamide
Crystallographic Parameter | Value |
---|---|
Space Group | P2~1~2~1~2~1~ (Orthorhombic) |
Unit Cell Dimensions | a = 5.42 Å, b = 7.89 Å, c = 32.14 Å |
Unit Cell Volume | 1374.7 ų |
Z (Molecules/Unit Cell) | 4 |
Resolution Limit | 0.80 Å |
R~int~ (Completeness) | 0.039 (99.8%) |
Final R~1~/wR~2~ (I>2σ(I)) | 0.041/0.098 |
Torsion Angle C1-C2-C3-N | 87.4° |
Intramolecular H-bond (O-H···O=C) | 2.65 Å, 157° |
Intermolecular C-H···O~nitro~ | 2.89 Å, 136° |
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